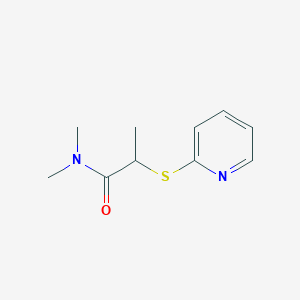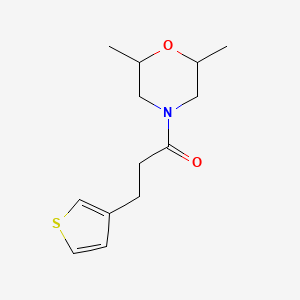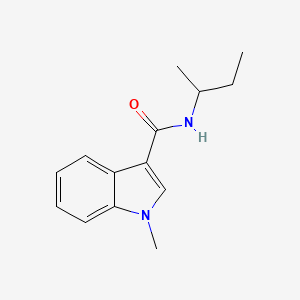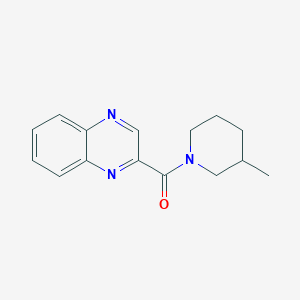![molecular formula C13H13FN2O2 B7515078 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound was first synthesized in 2014 and has since been the subject of numerous studies due to its potential as a therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the development and progression of cancer. By blocking the activity of BTK, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Additionally, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been shown to enhance the activity of other cancer therapies, including chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has shown promising results in preclinical studies, making it a potentially valuable therapeutic agent for the treatment of cancer. However, like all experimental drugs, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has limitations and challenges that need to be addressed. For example, the compound may have off-target effects that could lead to unwanted side effects or toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. One area of interest is the development of combination therapies that include 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea and other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, as well as its long-term safety and efficacy.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-furoyl chloride to produce 4-fluoro-2-furoylaniline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to produce the final product, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in the development and progression of cancer.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(12-3-2-8-18-12)15-13(17)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCQSSKQZDVFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)



![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)
![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)





